molecular formula C19H35NO2Sn B1354854 3-Methoxymethoxy-2-tributylstannylpyridine CAS No. 405137-20-4

3-Methoxymethoxy-2-tributylstannylpyridine

Cat. No.: B1354854
CAS No.: 405137-20-4
M. Wt: 428.2 g/mol
InChI Key: FSMHIWOYDLZDLY-UHFFFAOYSA-N
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Description

3-Methoxymethoxy-2-tributylstannylpyridine is a chemical compound with the molecular formula C18H33NOSn. It is a pyridine derivative that contains a methoxymethoxy group and a tributylstannyl group. This compound is primarily used in organic synthesis, particularly in the field of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxymethoxy-2-tributylstannylpyridine typically involves the stannylation of a pyridine derivative. One common method is the reaction of 3-methoxymethoxypyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux for several hours to ensure complete stannylation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxymethoxy-2-tributylstannylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the tributylstannyl group.

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidizing agents are used to oxidize the methoxymethoxy group.

    Reducing Agents: Lithium aluminum hydride and other reducing agents are used to reduce the pyridine ring.

Major Products

    Substitution Products: Various substituted pyridine derivatives depending on the nature of the substituent introduced.

    Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the methoxymethoxy group.

    Reduction Products: Piperidine derivatives formed by the reduction of the pyridine ring.

Scientific Research Applications

3-Methoxymethoxy-2-tributylstannylpyridine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: Employed in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.

    Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Methoxymethoxy-2-tributylstannylpyridine is primarily related to its ability to participate in various chemical reactions. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the introduction of other functional groups. The methoxymethoxy group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological targets. The pyridine ring can also engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-tributylstannylpyridine: Lacks the methoxymethoxy group but has similar stannylation properties.

    2-Tributylstannylpyridine: A simpler derivative with only the tributylstannyl group attached to the pyridine ring.

    3-Methoxymethoxy-2-trimethylstannylpyridine: Contains a trimethylstannyl group instead of a tributylstannyl group, affecting its reactivity and steric properties.

Uniqueness

3-Methoxymethoxy-2-tributylstannylpyridine is unique due to the presence of both the methoxymethoxy and tributylstannyl groups. This combination allows for versatile chemical modifications and makes it a valuable intermediate in organic synthesis. The methoxymethoxy group provides additional functionalization options, while the tributylstannyl group facilitates cross-coupling reactions, enhancing its utility in medicinal chemistry and material science.

Properties

IUPAC Name

tributyl-[3-(methoxymethoxy)pyridin-2-yl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO2.3C4H9.Sn/c1-9-6-10-7-3-2-4-8-5-7;3*1-3-4-2;/h2-4H,6H2,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMHIWOYDLZDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478586
Record name 3-Methoxymethoxy-2-tributylstannylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405137-20-4
Record name 3-Methoxymethoxy-2-tributylstannylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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